2-クロロ-3-(ジフルオロメチル)キノリン

概要

説明

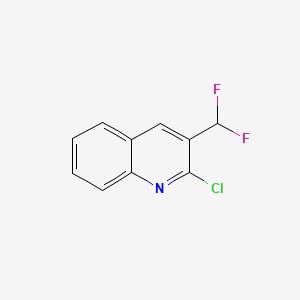

2-Chloro-3-(difluoromethyl)quinoline is a chemical compound with the molecular formula C10H6ClF2N . It has a molecular weight of 213.612 .

Synthesis Analysis

The synthesis of 2-Chloro-3-(difluoromethyl)quinoline involves various methods such as microwave, ultrasound, and grinding/solvent-free/water as solvent . Refluxing of the desired 2-chloro-3-formylquinoline in acetic acid gives quinolin-2-one derivative .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(difluoromethyl)quinoline consists of a quinoline ring with a chlorine atom and a difluoromethyl group attached at the 2nd and 3rd positions respectively .Chemical Reactions Analysis

2-Chloroquinoline-3-carbaldehydes, which are closely related to 2-Chloro-3-(difluoromethyl)quinoline, have high chemical reactivity due to the presence of two active moieties, chloro- and aldehyde functions . The reactions are subdivided into groups based on the type of method used .Physical And Chemical Properties Analysis

2-Chloro-3-(difluoromethyl)quinoline has a molecular weight of 213.612 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

医薬品化学

キノリンは、N-ヘテロ環状ピリジンとベンゼンが融合したものであり、その幅広い生物活性のために、創薬におけるコアテンプレートとして注目を集めています . 2-クロロ-3-(ジフルオロメチル)キノリンはキノリンの誘導体であり、これらの特性を共有しています .

創薬

キノリンとその誘導体は、創薬のために迅速な合成アプローチを通じて活用されてきました . 科学者によって報告された最近の生体内および試験管内スクリーニングは、新規薬剤開発への道を開く可能性があります .

工業化学および合成有機化学

キノリンは、工業化学および合成有機化学の分野における多様な用途により、不可欠なヘテロ環式化合物となっています . 創薬におけるリードのための重要な足場です .

抗がん活性

2-クロロ-3-ホルミルキノリン誘導体のいくつかの6,7,8-置換チオセミカルバゾンは、優れた抗がん活性を示します .

Rafキナーゼ阻害剤

最近、いくつかのキノリン誘導体が、新規Rafキナーゼ阻害剤として合成されました .

生物学的および薬理学的活性

作用機序

Safety and Hazards

将来の方向性

Recent research data highlights the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications over the period from 2013 to 2017 . It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . This suggests that there is ongoing interest in this field and potential for future developments.

特性

IUPAC Name |

2-chloro-3-(difluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF2N/c11-9-7(10(12)13)5-6-3-1-2-4-8(6)14-9/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIMNLCODJNJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride](/img/structure/B1396794.png)

![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]-ethyl}methylamine hydrochloride](/img/structure/B1396798.png)

![7-{[(3-Fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1396799.png)

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396800.png)

![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/structure/B1396802.png)

![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1396806.png)

![4-Amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride](/img/structure/B1396808.png)

![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/structure/B1396811.png)

![2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride](/img/structure/B1396812.png)

![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride](/img/structure/B1396813.png)

![[(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-methyl]amine dihydrochloride](/img/structure/B1396814.png)